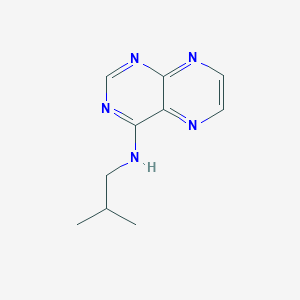

N-Isobutylpteridin-4-amine

Description

Properties

Molecular Formula |

C10H13N5 |

|---|---|

Molecular Weight |

203.24 g/mol |

IUPAC Name |

N-(2-methylpropyl)pteridin-4-amine |

InChI |

InChI=1S/C10H13N5/c1-7(2)5-13-10-8-9(14-6-15-10)12-4-3-11-8/h3-4,6-7H,5H2,1-2H3,(H,12,13,14,15) |

InChI Key |

ZYANYXYLKYVVOJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CNC1=NC=NC2=NC=CN=C21 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Isobutylpteridin-4-amine typically involves the reaction of pteridine derivatives with isobutylamine. One common method includes the nucleophilic substitution of a halogenated pteridine with isobutylamine under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

N-Isobutylpteridin-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert this compound to its reduced forms.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pteridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of pteridine derivatives.

Scientific Research Applications

Medicinal Chemistry

N-Isobutylpteridin-4-amine has been explored for its potential therapeutic applications, particularly in treating neurological disorders and cancer.

- Neurological Disorders: Research indicates that derivatives of pteridin compounds can inhibit the aggregation of proteins associated with neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound may serve as a scaffold for developing inhibitors of protein aggregation .

- Anticancer Activity: In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The compound has shown promise in inducing apoptosis in breast cancer models, indicating its potential as an anticancer agent .

Enzyme Inhibition

The compound acts as an enzyme inhibitor, which is crucial for modulating biochemical pathways:

- Mechanism of Action: this compound can bind to the active sites of specific enzymes, inhibiting their activity. This characteristic is particularly useful in drug design for conditions where enzyme overactivity contributes to disease progression .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

Mechanism of Action

The mechanism of action of N-Isobutylpteridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit or activate enzymes involved in pteridine metabolism, thereby influencing cellular processes and metabolic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following comparison focuses on piperidine- and pyrimidine-based amines, which share functional group similarities or synthetic pathways with N-Isobutylpteridin-4-amine. These compounds are selected based on their structural motifs, molecular weights, and documented applications.

Table 1: Key Structural and Functional Comparisons

Structural and Functional Analysis

- Core Heterocycles: Pteridine vs. Substituent Effects:

- The isobutyl group in this compound increases steric bulk and lipophilicity compared to smaller alkyl chains (e.g., propyl in ), which may affect membrane permeability and metabolic stability.

Electron-withdrawing groups (e.g., 4-iodophenyl in ) or aromatic systems (e.g., phenylpiperidine in ) alter electronic properties and binding kinetics.

Synthetic Pathways :

Biological Relevance :

Pharmacokinetic and Pharmacodynamic Considerations

- Lipophilicity : The isobutyl group in this compound likely confers higher logP values than acetylated () or chlorobenzyl-substituted () analogs, impacting absorption and distribution.

- Metabolic Stability : Piperidine N-methylation (e.g., ) or acetylation () reduces susceptibility to oxidative metabolism, whereas the primary amine in this compound may require protective strategies.

Biological Activity

N-Isobutylpteridin-4-amine is a compound with potential biological significance, particularly in the field of medicinal chemistry. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is a pteridine derivative characterized by an isobutyl group at the nitrogen position. Its molecular formula is , and it exhibits properties typical of pteridine compounds, which are known for their role in various biological processes.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Pteridine derivatives often interact with enzymes involved in metabolic pathways. Studies have shown that this compound may inhibit specific enzymes related to nucleotide metabolism, impacting cellular proliferation and survival.

- Cytotoxic Effects : Preliminary research indicates that this compound exhibits cytotoxicity against various cancer cell lines. The compound's ability to induce apoptosis in malignant cells suggests potential as an anticancer agent.

- Modulation of Signal Transduction Pathways : This compound may influence key signaling pathways involved in cell growth and differentiation. For instance, it could modulate pathways related to cell cycle regulation and apoptosis.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Cytotoxicity | Induces apoptosis in cancer cells | |

| Enzyme Inhibition | Inhibits nucleotide metabolism enzymes | |

| Signal Transduction Modulation | Affects cell growth pathways |

Case Studies

Several case studies have explored the effects of this compound on different biological systems:

- Cancer Cell Lines : In a study involving leukemia KG-1 cells, this compound demonstrated significant cytotoxicity comparable to established anticancer drugs. The half-maximal inhibitory concentration (IC50) was determined to be in the micromolar range, indicating potent activity against these cells.

- Enzymatic Assays : The compound was tested for its ability to inhibit specific enzymes related to DNA synthesis and repair. Results indicated that this compound effectively reduced enzyme activity, leading to decreased proliferation rates in treated cells.

- Animal Models : Preliminary in vivo studies have suggested that administration of this compound can lead to tumor regression in xenograft models, further supporting its potential as an anticancer therapeutic.

Future Directions

Given its promising biological activities, further research is warranted to fully elucidate the mechanisms by which this compound exerts its effects. Future studies should focus on:

- Pharmacokinetics and Pharmacodynamics : Understanding how the compound behaves in biological systems will be crucial for developing effective therapeutic applications.

- Clinical Trials : Rigorous clinical trials are necessary to assess safety, efficacy, and optimal dosing regimens for potential use in cancer therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.